

# Application Note: Synthesis Protocol for N-phenyl-2-(2-phenylethyl)benzamide

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## Compound of Interest

**Compound Name:** *N-phenyl-2-(2-phenylethyl)benzamide*  
**CAS No.:** 304674-02-0  
**Cat. No.:** B3510313

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## Introduction & Scope

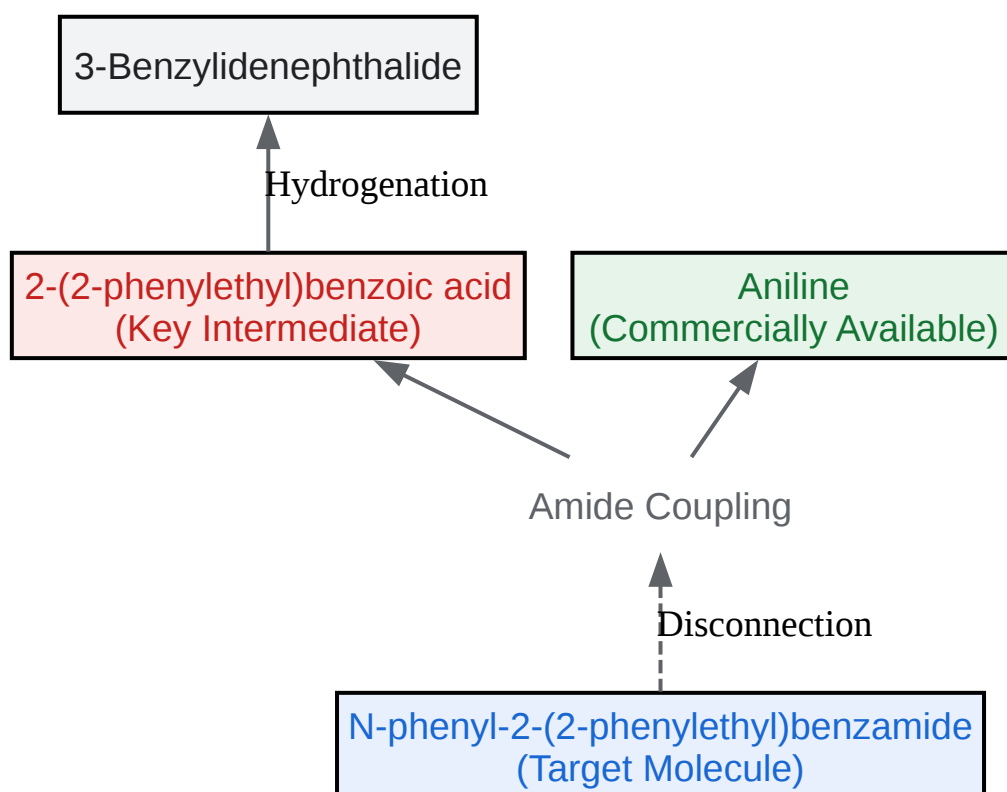
Target Compound: **N-phenyl-2-(2-phenylethyl)benzamide** CAS Registry Number: 304674-02-0 Molecular Formula: C<sub>21</sub>H<sub>19</sub>NO Molecular Weight: 301.38 g/mol [1]

This application note details the step-by-step chemical synthesis of **N-phenyl-2-(2-phenylethyl)benzamide**. This compound is structurally significant as a sterically hindered benzamide derivative, often utilized as a reference standard in impurity profiling for pharmaceutical development (e.g., related to Solifenacin and similar scaffolds) and in the discovery of glucokinase activators.

The protocol is designed for research chemists and drug development professionals. It employs a convergent synthetic strategy, ensuring high regioselectivity and purity. The route avoids the ambiguity of direct alkylation by constructing the carbon skeleton first, followed by amide bond formation.

## Retrosynthetic Analysis

The most robust route to **N-phenyl-2-(2-phenylethyl)benzamide** involves the disconnection of the amide bond. This reveals two key precursors: Aniline and 2-(2-phenylethyl)benzoic acid. The acid precursor is synthesized via the catalytic hydrogenation of 3-benzylidene-phthalide, a reaction that simultaneously reduces the exocyclic double bond and undergoes hydrogenolysis of the lactone ring (or reduction of the intermediate hydroxy-acid) to the desired saturated acid.



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Figure 1: Retrosynthetic strategy for **N-phenyl-2-(2-phenylethyl)benzamide**.

## Experimental Protocols

### Phase 1: Synthesis of 2-(2-phenylethyl)benzoic acid

Rationale: The ortho-substitution pattern is established early using the phthalide scaffold. Direct alkylation of benzoic acid at the ortho position is difficult; therefore, the reduction of 3-benzylidene-phthalide is the preferred method for establishing the 2-phenylethyl moiety.

### Materials & Reagents

Reagent	MW ( g/mol )	Equiv.[2][3][4][5][6][7]	Role
(Z)-3-Benzylidenephthalide	222.24	1.0	Starting Material
Palladium on Carbon (10% Pd)	N/A	5-10 wt%	Catalyst
Ethyl Acetate (or Ethanol)	N/A	Solvent	Reaction Medium
Hydrogen Gas (H <sub>2</sub> )	2.02	Excess	Reductant

## Procedure

- **Setup:** In a high-pressure reaction vessel (Parr hydrogenator) or a thick-walled flask suitable for balloon hydrogenation, dissolve 3-benzylidenephthalide (10.0 g, 45 mmol) in Ethyl Acetate (150 mL).
- **Catalyst Addition:** Carefully add 10% Pd/C (0.5 g) under an inert atmosphere (Nitrogen or Argon) to prevent ignition of methanol vapors (if methanol is used) or solvent.
- **Hydrogenation:** Purge the vessel with Hydrogen gas three times. Pressurize to 30–40 psi (2–3 bar). Stir vigorously at Room Temperature (20–25°C) for 12–24 hours.
  - **Note:** Monitor consumption of H<sub>2</sub>. If using a balloon, refill as necessary.
- **Monitoring:** Check reaction progress via TLC (Hexane:EtOAc 3:1) or HPLC.[8][9] The starting material (UV active, conjugated) should disappear, yielding a spot for the acid.
- **Workup:** Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with Ethyl Acetate.
- **Isolation:** Concentrate the filtrate under reduced pressure. The residue typically solidifies.
- **Purification:** Recrystallize from Hexane/Ethyl Acetate or Benzene (historical method) to yield 2-(2-phenylethyl)benzoic acid as white crystals.

- Target Yield: >85%<sup>[9]</sup>
- Melting Point: 127–130°C.

## Phase 2: Amide Coupling to N-phenyl-2-(2-phenylethyl)benzamide

Rationale: The carboxylic acid is converted to an acid chloride using Oxalyl Chloride. Thionyl Chloride can be used, but Oxalyl Chloride/DMF allows for milder conditions, minimizing thermal degradation. The acid chloride then reacts with aniline.

### Materials & Reagents

Reagent	MW ( g/mol )	Equiv. <sup>[2][3][4][5][6][7]</sup>	Role
2-(2-phenylethyl)benzoic acid	226.27	1.0	Intermediate
Oxalyl Chloride	126.93	1.2	Chlorinating Agent
DMF (Dimethylformamide)	73.09	Cat. (2-3 drops)	Catalyst
Aniline	93.13	1.1	Nucleophile
Triethylamine (TEA)	101.19	1.5	Base (Acid Scavenger)
Dichloromethane (DCM)	N/A	Solvent	Solvent

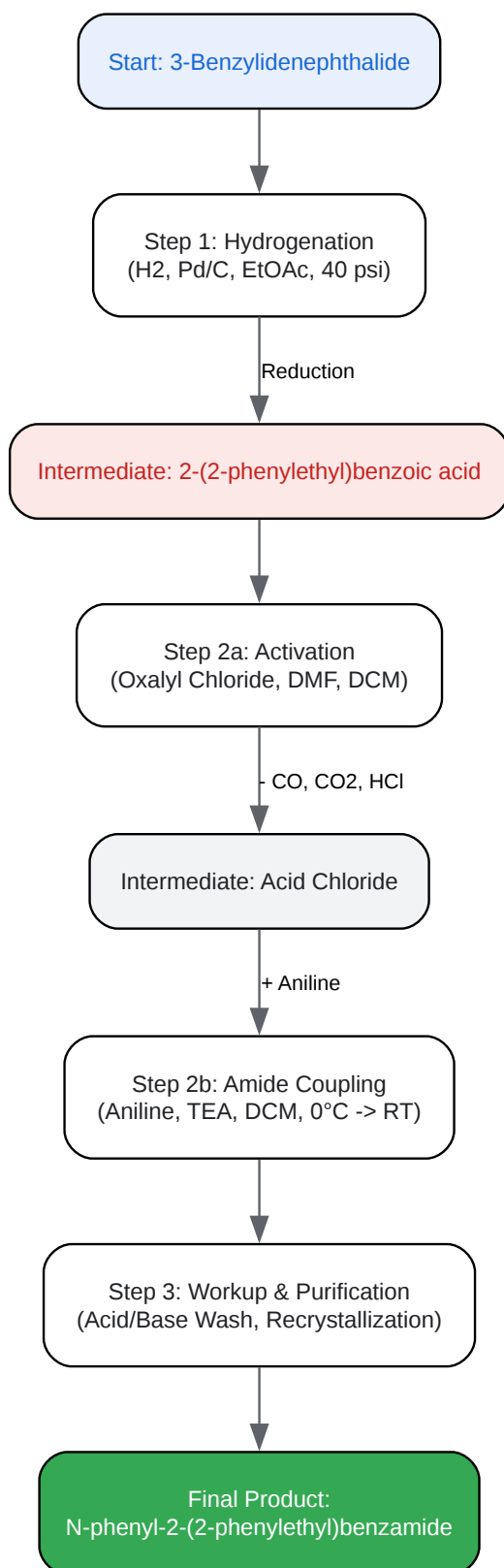
### Procedure

- Activation (Acid Chloride Formation):
  - In a dry round-bottom flask under Nitrogen, dissolve 2-(2-phenylethyl)benzoic acid (2.26 g, 10 mmol) in anhydrous DCM (20 mL).
  - Add catalytic DMF (2 drops).

- Cool to 0°C in an ice bath.
- Dropwise add Oxalyl Chloride (1.0 mL, 12 mmol). Gas evolution (CO, CO<sub>2</sub>, HCl) will occur.
- Allow to warm to Room Temperature and stir for 2 hours until gas evolution ceases.
- Optional: Evaporate the solvent and excess oxalyl chloride to obtain the crude acid chloride as an oil, then re-dissolve in fresh DCM (20 mL). This removes HCl and excess reagent.
- Coupling:
  - In a separate flask, mix Aniline (1.02 g, 1.0 mL, 11 mmol) and Triethylamine (2.1 mL, 15 mmol) in DCM (10 mL). Cool to 0°C.
  - Slowly add the solution of the acid chloride (from step 1) to the aniline solution via syringe or addition funnel over 15 minutes.
  - Allow the mixture to warm to Room Temperature and stir for 4–6 hours.
- Workup:
  - Quench the reaction with Water (20 mL).
  - Separate the organic layer.
  - Acid Wash: Wash with 1M HCl (2 x 20 mL) to remove unreacted aniline and TEA.
  - Base Wash: Wash with Saturated NaHCO<sub>3</sub> (2 x 20 mL) to remove unreacted benzoic acid derivative.
  - Brine Wash: Wash with saturated NaCl solution (20 mL).
  - Dry over anhydrous Na<sub>2</sub>SO<sub>4</sub>, filter, and concentrate in vacuo.
- Purification:
  - The crude product is often a solid. Recrystallize from Ethanol or Ethyl Acetate/Hexane.

- Alternatively, purify via Flash Column Chromatography (SiO<sub>2</sub>, Hexane:EtOAc gradient 9:1 to 4:1).
- Characterization Data (Expected):
  - Appearance: White to off-white crystalline solid.
  - <sup>1</sup>H NMR (CDCl<sub>3</sub>, 400 MHz): δ 7.60–7.10 (m, ~14H, Aromatic protons), 7.00 (br s, 1H, NH), 3.05–2.90 (m, 4H, -CH<sub>2</sub>CH<sub>2</sub>-).
  - MS (ESI+):m/z 302.15 [M+H]<sup>+</sup>.

## Process Workflow Diagram



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Figure 2: Step-by-step synthesis workflow for **N-phenyl-2-(2-phenylethyl)benzamide**.

## Safety & Handling

- Oxalyl Chloride: Highly toxic and corrosive. Reacts violently with water to release HCl. Handle only in a fume hood.
- Aniline: Toxic by inhalation, ingestion, and skin contact. Potential carcinogen. Use double gloves (Nitrile).
- Hydrogen Gas: Flammable and explosive. Ensure proper grounding of equipment and absence of ignition sources.
- Palladium on Carbon: Pyrophoric when dry. Keep wet with solvent; dispose of in a dedicated waste container for heavy metals.

## References

- Preparation of o-phenethyl benzoic acid. US Patent 3518300A. (1970). Describes the catalytic hydrogenation of benzal phthalide to 2-(2-phenylethyl)benzoic acid. [Link](#)
- **N-Phenyl-2-(2-phenylethyl)benzamide** (Compound Summary). PubChem CID 1271047.[1] National Center for Biotechnology Information. [Link](#)
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- Solifenacin Related Compound 21. CymitQuimica. Identifies the structural isomer N-(2-phenylethyl)benzamide and related impurities, highlighting the importance of precise structural identification in this class. [Link](#)

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